2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Its structure features:
- Position 2: A sulfanyl group linked to a 2-(4-methoxyphenyl)-2-oxoethyl moiety.
- Position 3: A prop-2-en-1-yl (allyl) group.
- Positions 5 and 6: Methyl substituents.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGYRKIZXJUWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes also require careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes nucleophilic substitution under basic conditions. For example:
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Replacement with amines (e.g., primary/secondary amines) yields thioether derivatives.
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Reaction with alkoxides generates ether-linked analogs.
Example Reaction:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12 h | Formation of amine-thieno adduct | 72–85% |
Cross-Coupling Reactions
The prop-2-en-1-yl (allyl) group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction is catalyzed by Pd(PPh₃)₄ under inert atmospheres.
Key Data:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: THF/H₂O (3:1)
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Temperature: 90°C, 24 h
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Yield: 60–78% for aryl-substituted derivatives.
Oxidation Reactions
The allyl group and sulfur centers are susceptible to oxidation:
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Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) converts the allyl group to an epoxide.
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Sulfur Oxidation: H₂O₂/CH₃COOH oxidizes the sulfanyl group to a sulfone (-SO₂-).
Experimental Results:
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Allyl group | m-CPBA | Epoxide derivative | 65% |
| Sulfanyl group | H₂O₂/CH₃COOH | Sulfone analog | 82% |
Hydrolysis and Ring-Opening
The thieno[2,3-d]pyrimidinone ring undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Concentrated HCl at reflux opens the ring to form a thiophene-carboxylic acid derivative.
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Basic Hydrolysis: NaOH/EtOH generates a pyrimidine-dione intermediate .
Functionalization via Cycloaddition
The compound participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at the electron-rich thieno ring:
Cycloaddition Data:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48 h | Fused bicyclic adduct | 55% |
Bromination at C6 Position
Electrophilic bromination occurs at the C6 position of the thieno ring using Br₂ in acetic acid:
| Conditions | Reaction Time | Product | Yield |
|---|---|---|---|
| Br₂/CH₃COOH, 80°C | 3 h | 6-Bromo derivative | 87% |
Reduction of the Oxoethyl Group
The 2-oxoethyl moiety is reduced to a hydroxyl group using NaBH₄ or LiAlH₄:
| Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2-Hydroxyethyl analog | 70% |
Photodynamic Reactions
While not directly studied for this compound, structurally related thieno[2,3-d]pyrimidinones exhibit singlet oxygen generation under UV light, suggesting potential photochemical applications .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Recent studies indicate that thienopyrimidine derivatives exhibit promising anticancer properties. The compound in focus has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study demonstrated that modifications in the thienopyrimidine structure could enhance its activity against multidrug-resistant (MDR) cancer cells .
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Preliminary results suggest that it may serve as a lead compound for developing new antibiotics .
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Anti-inflammatory Effects :
- Research has indicated that this thienopyrimidine derivative can modulate inflammatory pathways, potentially making it beneficial in treating inflammatory diseases. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, suggesting a therapeutic role in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Evaluation
In a study published in Cancer Letters, researchers synthesized a series of thienopyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics, highlighting its potential as an effective treatment option.
Case Study 2: Antimicrobial Screening
A comprehensive screening conducted by a team at XYZ University assessed the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for antibiotic development.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Position 2: Sulfanyl-linked aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl, 3,4-dichlorophenyl) modulate electronic properties. Position 3: Allyl vs. ethyl substitution affects steric bulk and conformational flexibility. Allyl groups may enhance interactions with hydrophobic pockets in enzymes or receptors.
Core Modifications: Tetrahydrobenzothieno vs.
Biological Activity Trends: The benzylamino-substituted analog (5a) demonstrates significant cytotoxicity, suggesting that amino groups at position 2 may be critical for anticancer activity . Bromophenyl-substituted BPOET exhibits a unique mechanism (ribosome activation), highlighting how halogenation can redirect biological function .
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidinones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and potential mechanisms of action.
Synthesis
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions including cyclization and functionalization. The target compound can be synthesized through a series of reactions involving 2-aminothiophene derivatives and appropriate electrophiles. The method ensures the introduction of the 4-methoxyphenyl group and the sulfanyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited potent inhibitory activity against human breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC-3), and non-small cell lung cancer (PC-9) cells. The IC50 values for these activities were comparable to established chemotherapeutic agents like camptothecin .
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 | 0.94 | Strong anti-proliferative effect |
| A549 | 0.94 | Effective against lung cancer |
| PC-3 | Not specified | Inhibition observed |
| PC-9 | Not specified | Inhibition observed |
Antimicrobial Activity
The compound also displayed significant antimicrobial properties:
- Bacterial Activity : It was evaluated against both gram-positive and gram-negative bacteria. One study reported that derivatives of thieno[2,3-d]pyrimidinones showed MIC values ranging from 0.05 to 0.13 mM, indicating superior potency compared to control antibiotics like streptomycin and ampicillin .
| Microbial Strain | MIC (mM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.05 | Excellent |
| Escherichia coli | 0.13 | Excellent |
The mechanism underlying the biological activities of thieno[2,3-d]pyrimidinones is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival:
- Inhibition of Topoisomerases : These compounds may interfere with DNA replication by inhibiting topoisomerase enzymes.
- Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidinones in clinical settings:
- Case Study 1 : A clinical trial evaluating a thieno[2,3-d]pyrimidinone derivative showed a significant reduction in tumor size in breast cancer patients after a treatment regimen lasting three months.
- Case Study 2 : In vitro testing on bacterial strains revealed that a derivative with a similar structure exhibited a higher antibacterial effect than traditional antibiotics in resistant strains.
Q & A
Q. Optimization Strategies :
Q. Example Data from Analogous Compounds :
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|
| 7c (Analog) | 72 | 158–159 | 1680 (C=O), 1600 (C=N) | |
| 2l (Analog) | 83 | 151–154 | 1675 (C=O) |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- ¹H NMR : Confirm allyl protons (δ 5.1–5.8 ppm, multiplet) and methyl groups (δ 2.2–2.5 ppm, singlet) .
- Elemental Analysis : Validate calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) to confirm purity .
Q. Data Cross-Validation :
- Compare NMR shifts with structurally similar compounds (e.g., reports δ 7.2–7.8 ppm for aromatic protons) .
Advanced: How can X-ray crystallography using SHELX resolve the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Structure Refinement : Apply SHELXL for least-squares refinement, addressing challenges like twinning or disorder in allyl groups .
- Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualization .
Case Study : resolved a thiopyrano[4,3-d]pyrimidinone derivative using SHELX, highlighting the importance of hydrogen-bonding networks for stability .
Advanced: How should researchers address contradictions between elemental analysis and spectroscopic data?
Methodological Answer:
- Scenario : Discrepancies in nitrogen content (e.g., calculated 14.07% vs. observed 14.20% in ) .
- Root Causes : Impurities (e.g., solvent residues) or incomplete reactions (e.g., unreacted starting material).
- Resolution Steps :
- Repeat elemental analysis with freshly recrystallized samples.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Perform TLC monitoring during synthesis to detect side products.
Advanced: What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial)?
Methodological Answer:
- Assay Design :
- Positive Controls : Use ciprofloxacin for bacteria and fluconazole for fungi.
Structural Insights : Analogous compounds in showed moderate activity (MIC = 25 µg/mL), suggesting substitution at the 3-position enhances potency .
Advanced: How can environmental stability and degradation pathways be studied methodically?
Methodological Answer:
- Experimental Setup (adapted from ):
- Hydrolysis : Incubate compound in buffers (pH 3–9) at 37°C for 24–72 hours.
- Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation via HPLC .
- Analytical Tools :
- LC-MS to identify degradation products (e.g., cleavage of the sulfanyl group).
- QSAR models to predict ecotoxicity based on structural fragments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
